

Application Notes and Protocols for Selective Cross-Coupling Reactions

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Compound of Interest

Compound Name: 3-Chloro-2-fluoro-4-iodoaniline

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This document provides detailed experimental procedures, quantitative data, and visual guides for performing selective cross-coupling reactions. The protocols focus on achieving regioselectivity, chemoselectivity, and stereoselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, respectively.

Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines

This protocol describes the selective C-C bond formation at the C4 position of 2,4-dichloropyrimidines, a common scaffold in medicinal chemistry. The regioselectivity is influenced by the choice of catalyst, ligand, and reaction conditions. In the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive towards oxidative addition of palladium.[\[1\]](#)

Quantitative Data

Entry	Arylboronic Acid	Catalyst (%)	Ligand (%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%) of 4-substituted product	Ref.
1	Phenyl boronic acid	Pd(PPh ₃) ₄ (3)	-	Na ₂ CO ₃	Dioxane/H ₂ O	100	12	85	[1]
2	4-Methoxyphenylboronic acid	Pd(PPh ₃) ₄ (3)	-	Na ₂ CO ₃	Dioxane/H ₂ O	100	12	82	[1]
3	3-Thienylboronic acid	Pd(PPh ₃) ₄ (3)	-	Na ₂ CO ₃	Dioxane/H ₂ O	100	12	78	[1]
4	4-Chlorophenyl boronic acid	Pd ₂ (db _a) ₃ (1.5)	XPhos (3)	K ₃ PO ₄	Toluene	80	18	92	[2]
5	2-Methylphenyl boronic acid	Pd ₂ (db _a) ₃ (1.5)	XPhos (3)	K ₃ PO ₄	Toluene	80	18	75	[2]

Experimental Protocol

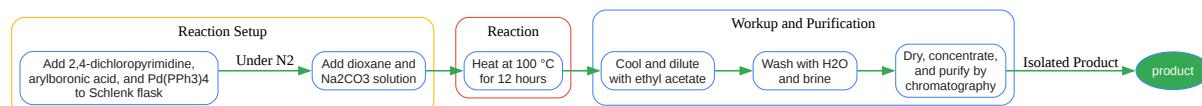
Materials:

- 2,4-Dichloropyrimidine
- Arylboronic acid (1.1 equiv)
- $\text{Pd}(\text{PPh}_3)_4$ (3 mol%)
- Sodium carbonate (2 M aqueous solution, 2.0 equiv)
- Dioxane
- Nitrogen or Argon gas
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

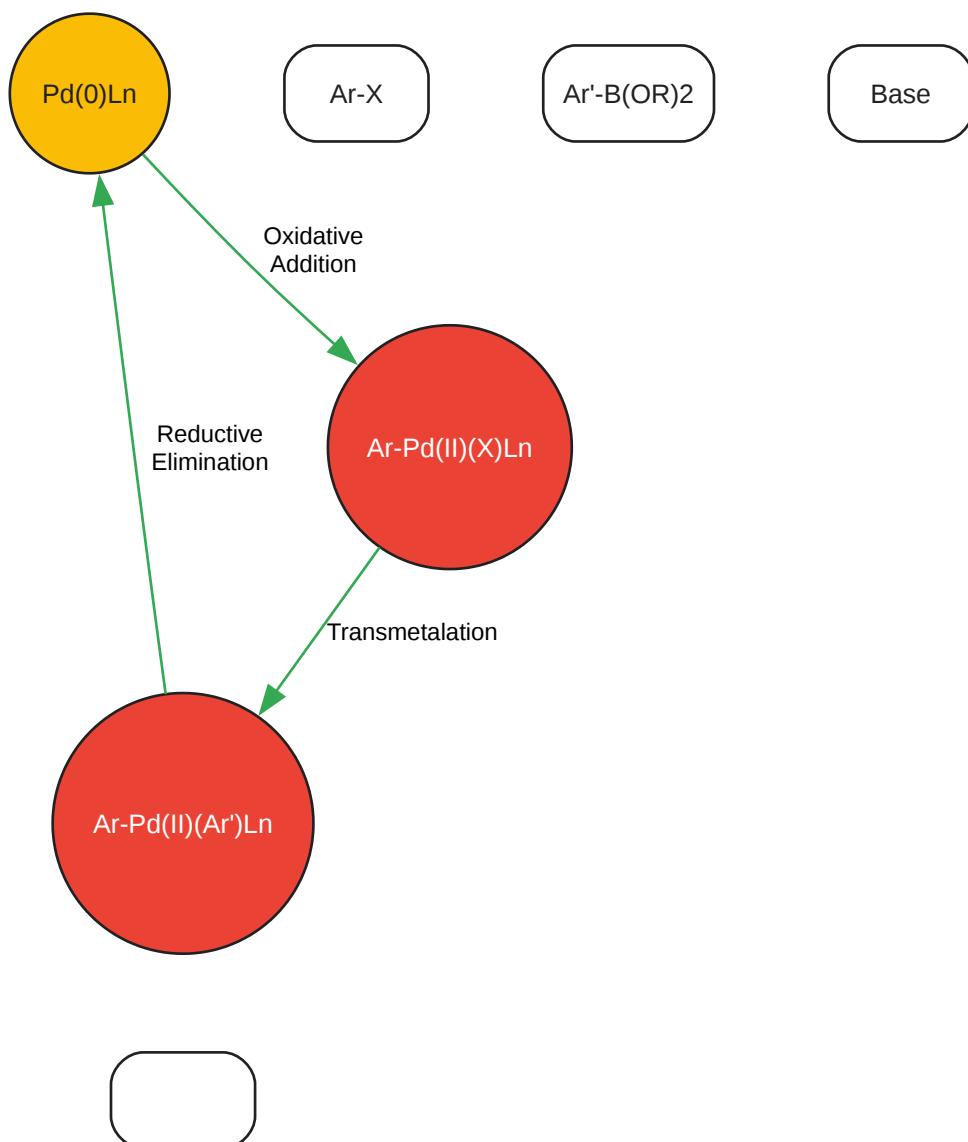
- To a Schlenk flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and $\text{Pd}(\text{PPh}_3)_4$ (0.03 mmol).
- Add dioxane (5 mL) to the flask.
- Add the 2 M aqueous sodium carbonate solution (1.0 mL, 2.0 mmol).
- The reaction mixture is then heated to 100 °C and stirred for 12 hours.
- After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired 2-chloro-4-arylpyrimidine.

Diagrams



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Caption: Experimental workflow for regioselective Suzuki-Miyaura coupling.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][4]

Chemoselective Sonogashira Coupling of Aryl Iodides

This protocol details a nickel-catalyzed, copper-free Sonogashira coupling that demonstrates chemoselectivity for aryl iodides over aryl bromides. This method avoids the use of strong bases, allowing for good functional group tolerance.[5][6]

Quantitative Data

Entr y	Aryl Halide	Alky ne	Catal yst (mol %)	Liga nd (mol %)	Base	Solv ent	Tem p (°C)	Time (h)	Yield (%)	Ref.
1	4-Iodo-1,1'-biphenyl	Phen ylacet ylene	NiCl ₂ (10)	1,10-Phen anthr oline (15)	KF	DMAc	60	48	92	[5]
2	1-Bromo-4-iodobenzen e	Phen ylacet ylene	NiCl ₂ (10)	1,10-Phen anthr oline (15)	KF	DMAc	60	48	85 (I-coupled)	[5]
3	4-Iodotoluene	Phen ylacet ylene	Pd(PPh ₃) ₂ Cl ₂ (5)	-	DIPA	THF	RT	3	89	[7]
4	1-Bromo-4-iodobenzen e	TMS-acetyl ene	Pd(PPh ₃) ₄ (2)	CuI (1)	Et ₃ N	Toluene	RT	24	95 (I-coupled)	[8]
5	4-Bromoiodobenzene	1-Hepty ne	NiCl ₂ (10)	1,10-Phen anthr oline (15)	KF	DMAc	60	48	88 (I-coupled)	[5]

Experimental Protocol

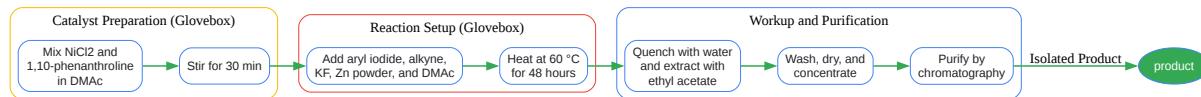
Materials:

- Aryl iodide (e.g., 4-Iodo-1,1'-biphenyl)
- Terminal alkyne (e.g., Phenylacetylene, 1.5 equiv)
- Nickel(II) dichloride (10 mol%)
- 1,10-Phenanthroline (15 mol%)
- Potassium fluoride (1.5 equiv)
- Zinc powder (1.2 equiv)
- N,N-Dimethylacetamide (DMAc), degassed
- Nitrogen or Argon gas
- Glovebox

Procedure:

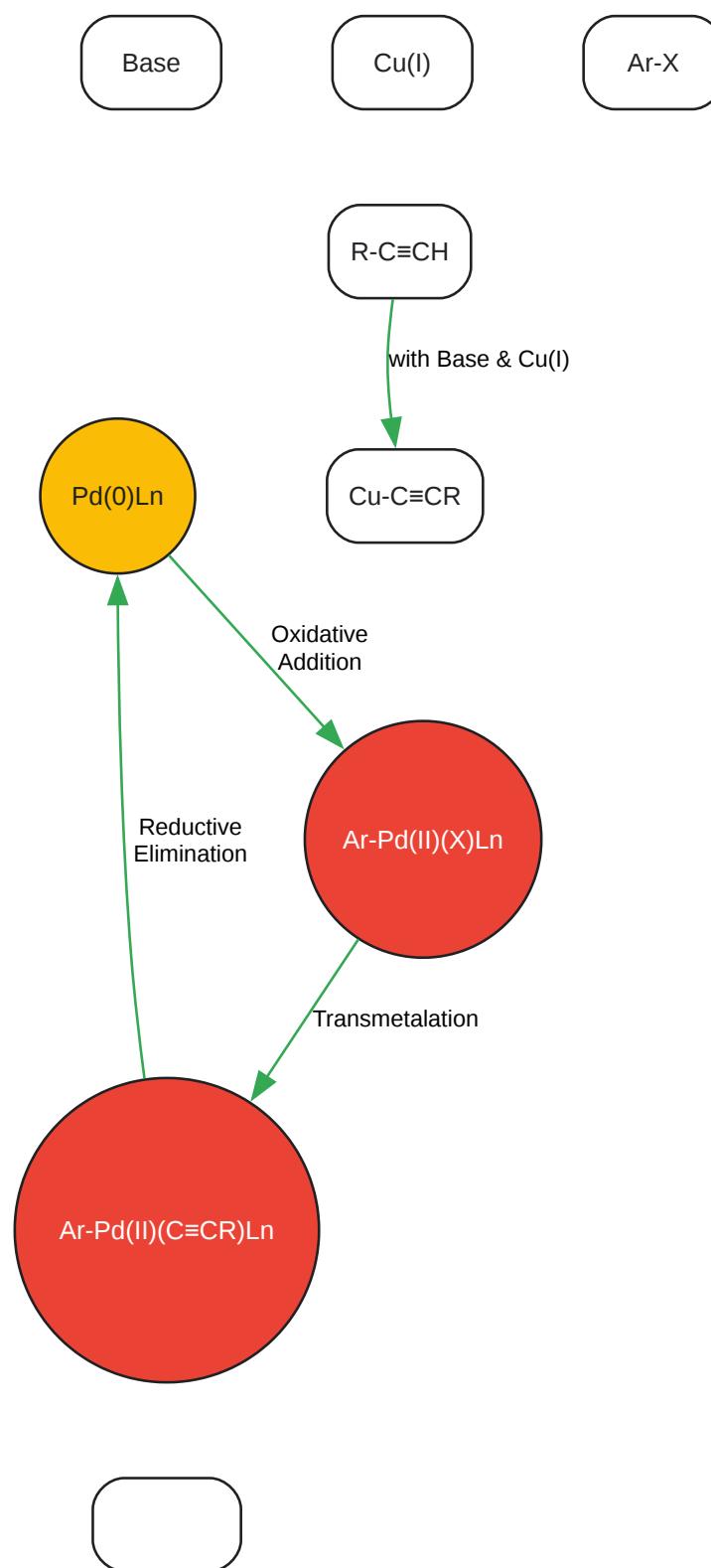
- Inside a nitrogen-filled glovebox, add nickel(II) dichloride (0.05 mmol) to a solution of 1,10-phenanthroline (0.075 mmol) in degassed DMAc (2.0 mL) in a 15 mL flask.
- Stir the solution at 25 °C for 30 minutes.
- To the mixture, successively add the aryl iodide (0.50 mmol), terminal alkyne (0.75 mmol), 4-cyanopyridine N-oxide (0.75 mmol), potassium fluoride (0.75 mmol), zinc powder (0.60 mmol), and additional DMAc (3.0 mL).
- Seal the flask and stir the reaction mixture at 60 °C for 48 hours.
- After cooling, pour the reaction mixture into water (100 mL).
- Extract the aqueous layer with ethyl acetate (3 x 25 mL).
- Wash the combined organic extracts with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Diagrams



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Caption: Experimental workflow for chemoselective Sonogashira coupling.



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Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.[7][9]

Stereoselective Buchwald-Hartwig Amination

This section outlines a protocol for the asymmetric Buchwald-Hartwig amination, a powerful method for the synthesis of chiral amines. The stereoselectivity is controlled by the use of a chiral phosphine ligand.[\[10\]](#)[\[11\]](#)

Quantitative Data

Entr y	Aryl Hali de	Ami ne	Chir				Tem p (°C)	Tim e (h)	Yiel d (%)	ee (%)	Ref.
			Cata lyst (mol %)	al liga nd (mol %)	Bas e	Solv ent					
1	2-Brom otolu ene	Anili ne	Pd(O Ac) ₂ (2)	(R)-BINA P (3)	NaOt Bu	Tolu ene	80	18	95	92	[12]
2	1-Brom onaphthal ene	Morpholin e	Pd ₂ (dba) ₃ (1)	(S)-PhanePhos (1.5)	Cs ₂ CO ₃	Tolu ene	100	24	88	95	[10]
3	4-Chlorotolu ene	sec-Butyl amine	Pd(O Ac) ₂ (2)	(R)-DTB M-SEG PHOS (2.5)	K ₃ PO ₄	Diox ane	100	16	78	97	[10]
4	2-Bromo-1,3-dimethylbenzene	Pyrro lidine	Pd(O Ac) ₂ (2)	(R)-BINA P (3)	NaOt Bu	Tolu ene	80	18	91	90	[12]

	3-Bromopyridine	Benzylamine	Pd ₂ (dba) ₃ (1)	Phanephone	(S)-Cs ₂ C ₆ O ₃	Toluene	100	24	85	93	[10]
5											

Experimental Protocol

Materials:

- Aryl halide (e.g., 2-Bromotoluene)
- Amine (e.g., Aniline, 1.2 equiv)
- Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
- (R)-BINAP (3 mol%)
- Sodium tert-butoxide (1.4 equiv)
- Toluene, anhydrous
- Nitrogen or Argon gas

Procedure:

- To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and (R)-BINAP (0.03 mmol) under an inert atmosphere.
- Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes.
- Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
- The Schlenk tube is sealed and the reaction mixture is heated to 80 °C for 18 hours.
- After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution (10 mL).

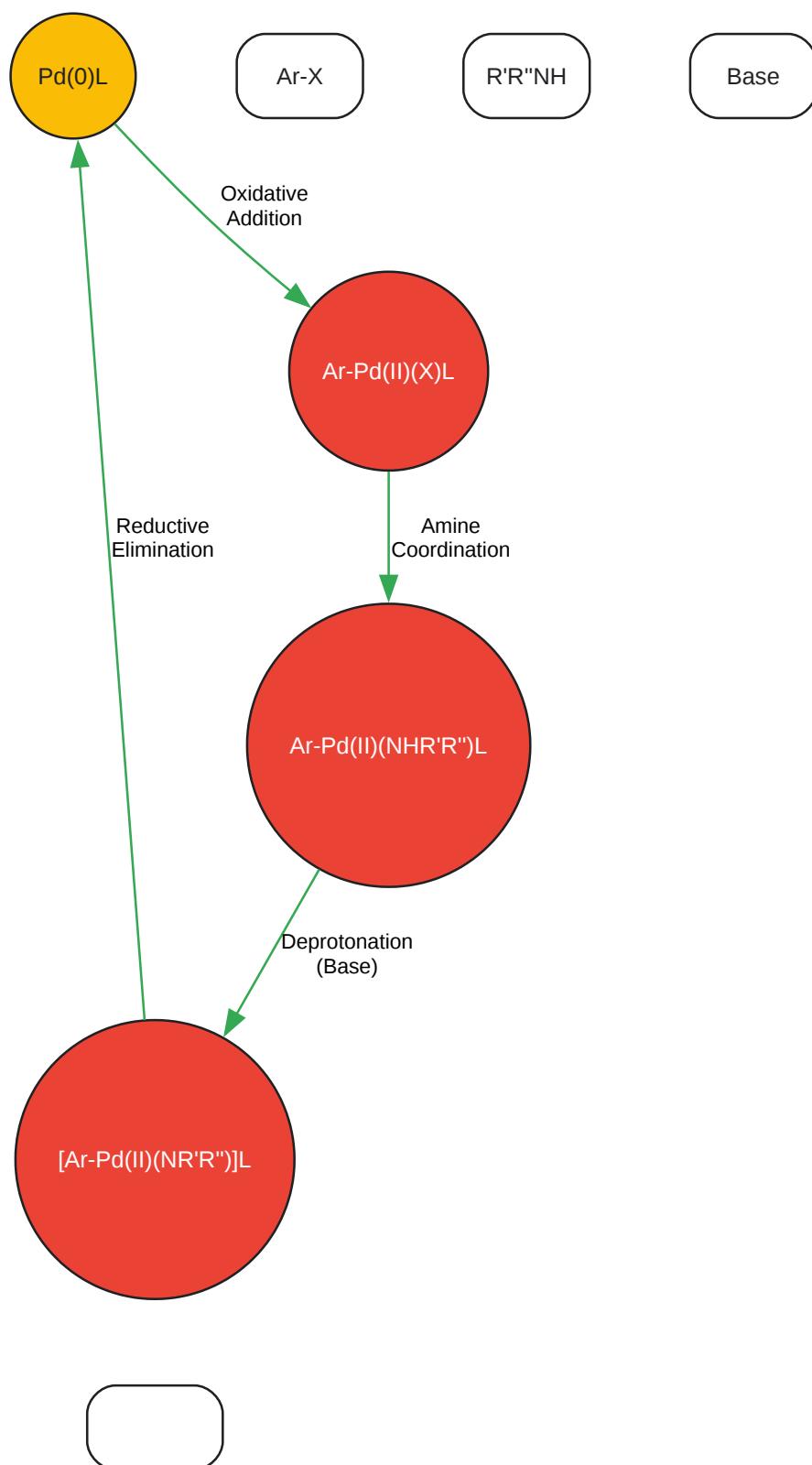
- The mixture is extracted with ethyl acetate (3 x 15 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
- The crude product is purified by flash column chromatography to yield the chiral N-arylamine.
- The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Diagrams



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Caption: Experimental workflow for stereoselective Buchwald-Hartwig amination.



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Caption: Catalytic cycle of the Buchwald-Hartwig amination (L^* = chiral ligand).[\[12\]](#)

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